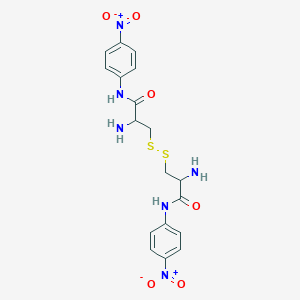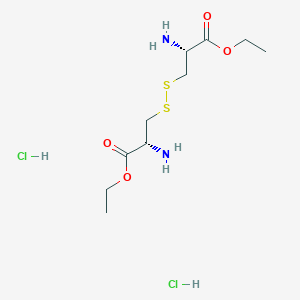
Diethyl L-cystinate dihydrochloride
Übersicht
Beschreibung
Diethyl L-cystinate dihydrochloride is a chemical compound . It is also known as a chemical entity . The molecular formula of Diethyl L-cystinate dihydrochloride is C10H20N2O4S2.2ClH and its molecular weight is 369.329 .
Molecular Structure Analysis
The molecular structure of Diethyl L-cystinate dihydrochloride is complex. The molecular formula is C10H21ClN2O4S2 and the molecular weight is 332.86 . It’s also worth noting that L-Cystine dihydrochloride, a related compound, has a molecular formula of C6H12N2O4S2.2HCl and a molecular weight of 313.22 .Wissenschaftliche Forschungsanwendungen
1. High-throughput Quantitative Analytical Method Development
- Summary of Application: This study developed a high-throughput quantitative analytical method for L-cysteine-containing dipeptides, which are important components in various cellular factors .
- Methods of Application: The thiol molecules like Cys-containing dipeptides were derivatized using monobromobimane (a thiol-specific alkylating reagent) and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .
- Results: The developed method was successfully applied to monitoring Cys-containing dipeptides in E. coli Cys producer overexpressing bacD gene .
2. Biological Research and Drug Development
- Summary of Application: L-Cystine dihydrochloride is used in biological research and drug development. It plays a critical role in protein structure, redox chemistry, and cellular processes .
- Methods of Application: It is used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures .
- Results: The specific outcomes would depend on the particular experiment or drug being developed .
3. Boosting Cys-Solubility and Performance in Cell Culture Media
- Summary of Application: L-Cysteine and its oxidized form L-cystine are essential amino acids used in cell culture and are present in all chemically defined media formulations . They are important building blocks of biomass and recombinant proteins, and also have additional functions .
- Methods of Application: Evonik has developed a solution to address the solubility and performance challenges of L-cystine based on its peptide platform . By coupling two molecules of L-Alanine to a molecule of L-Cystine, cQrex® AC (N,N’-di-L-alanyl-L-cystine) was created . This oxidized Cys-peptide is around 30 times more soluble than L-Cystine, and efficiently metabolized .
- Results: The cystine peptides can be used as part of a neutral feed, or to increase the concentration of Cys-equivalents in the bioreactor to provide optimum nutrition and further improve process performance .
4. Solubility and Performance of L-Cystine in Cell Culture
- Summary of Application: L-Cysteine and its oxidized form L-cystine are key amino acids for cell culture media . They are not only important building blocks of proteins but also have a range of additional functions .
- Results: The use of cQrex® peptides can overcome amino acids limitations and increase performance in biopharma cell culture media .
5. Overcoming Solubility and Performance Challenges
- Summary of Application: L-Cysteine and its oxidized form L-cystine are essential amino acids used in cell culture and are present in all chemically defined media formulations . They are important building blocks of biomass and recombinant proteins, and also have additional functions .
- Results: By coupling two molecules of L-Alanine to a molecule of L-Cystine, cQrex® AC (N,N’-di-L-alanyl-L-cystine) was created . This oxidized Cys-peptide is around 30 times more soluble than L-Cystine, and efficiently metabolized .
6. Boosting the Solubility and Performance of L-Cystine
- Summary of Application: L-Cysteine and its oxidized form L-cystine are key amino acids for cell culture media . They are not only important building blocks of proteins but also have a range of additional functions .
- Results: The use of cQrex® peptides can overcome amino acids limitations and increase performance in biopharma cell culture media .
Safety And Hazards
Diethyl L-cystinate dihydrochloride is classified as a hazardous substance. It has been assigned the GHS07 hazard symbol and is associated with the hazard statements H302, H315, H319, and H335 . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl L-cystinate dihydrochloride | |
CAS RN |
22735-07-5 | |
| Record name | Cystine diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl L-cystinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



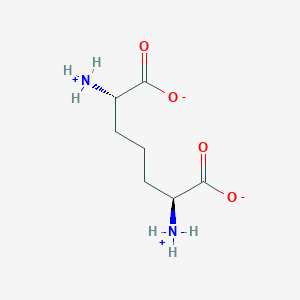
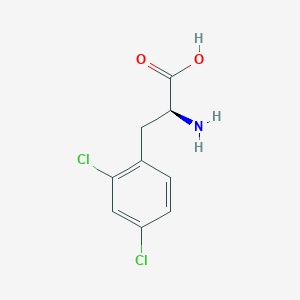
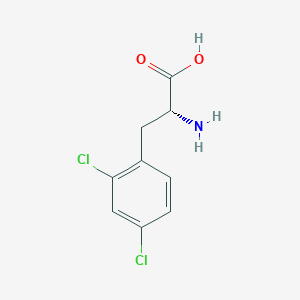



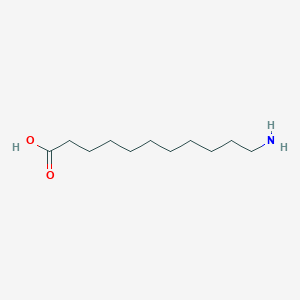
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)




